6-Bromo-1,2,3,4-tetrahydroazepin-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroazepin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c7-5-3-1-2-4-8-6(5)9/h3H,1-2,4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBPFULXOPCQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(=O)NC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 1,2,3,4 Tetrahydroazepin 7 One
Retrosynthetic Analysis and Strategic Disconnections for the Azepinone Framework
Retrosynthetic analysis of the 1,2,3,4-tetrahydroazepin-7-one framework suggests several strategic disconnections. The most apparent disconnection is at the amide bond (C-N), which simplifies the target molecule to an open-chain ω-amino acid, specifically a 6-aminohexanoic acid derivative. This precursor can be readily accessed from simpler starting materials.
Another key strategy involves a C-C bond disconnection, typically adjacent to the carbonyl group. This approach could lead to precursors suitable for intramolecular cyclizations like the Friedel-Crafts acylation, particularly for benzo-fused analogues, which provides a conceptual basis for the cyclization of aliphatic systems. researchgate.net Furthermore, envisioning the ring's formation via rearrangement reactions suggests precursors like cyclohexanone (B45756) oxime for a Beckmann rearrangement, a powerful tool for lactam synthesis.
De Novo Synthesis of the 1,2,3,4-Tetrahydroazepin-7-one Core Structure
The de novo construction of the azepinone ring can be achieved through various robust synthetic methodologies.
Ring expansion of five or six-membered compounds is a frequently employed strategy for synthesizing seven-membered heterocycles like azepines, utilizing thermal, photochemical, or microwave-assisted methods. researchgate.netbenthamdirect.comdntb.gov.ua For the synthesis of the azepin-7-one (lactam) structure, the most relevant ring-expansion is the Beckmann rearrangement.
The Beckmann rearrangement transforms an oxime into an amide. Specifically, the rearrangement of cyclohexanone oxime is the industrial method for producing ε-caprolactam, the parent compound of the tetrahydroazepin-7-one family. By starting with a substituted cyclohexanone, such as 4-bromocyclohexanone, one can generate the corresponding oxime, which upon treatment with an acid catalyst (e.g., sulfuric acid), would rearrange to yield the desired 6-bromo-1,2,3,4-tetrahydroazepin-7-one.
The formation of the azepinone ring via intramolecular cyclization is a direct and effective approach. This typically involves an acyclic precursor containing both an amine and a carboxylic acid (or its derivative) separated by a suitable carbon chain.
A primary example is the cyclization of a 6-aminohexanoic acid derivative. Activation of the carboxylic acid group (e.g., conversion to an acid chloride or ester) followed by intramolecular nucleophilic attack by the amino group leads to the formation of the seven-membered lactam ring. A related strategy has been demonstrated in the synthesis of benzo[b]azepine-1-carboxylates, where an N-alkylation is followed by carbamoylation, hydrolysis, and a final intramolecular Friedel-Crafts reaction to close the ring. researchgate.net This highlights the versatility of intramolecular cyclization in constructing the azepinone core.
Cycloaddition reactions provide a powerful means of constructing cyclic systems in a single step. For azepine synthesis, rhodium(I)-catalyzed intermolecular aza-[4+3] cycloaddition between vinyl aziridines and dienes has been shown to be an atom-economical route to functionalized azepines. acs.org While this method typically yields unsaturated azepines, subsequent reduction can provide the saturated tetrahydroazepine framework. Similarly, 1,3-dipolar cycloadditions involving C,N-cyclic azomethine imines have been developed for synthesizing related nitrogen-containing heterocyclic systems, demonstrating the potential of this strategy for building complex scaffolds. nih.gov
A modern and efficient method for synthesizing substituted tetrahydroazepines is the silyl (B83357) aza-Prins cyclization (SAPC). nih.govorganic-chemistry.org This reaction combines an aza-Prins cyclization with a Peterson-type elimination in a single step to form C-N and C-C bonds, along with an endocyclic double bond. nih.govorganic-chemistry.org The process typically involves the reaction of silyl bis(homoallylic) amines with aldehydes in the presence of a Lewis acid catalyst, such as indium(III) or iron(III) salts. researchgate.netnih.govnih.gov
Researchers have optimized this methodology using sustainable iron(III) catalysts like FeBr₃, achieving high yields of tetrahydroazepines. acs.orgorganic-chemistry.org The reaction is versatile, accommodating a variety of aldehydes and protected amines, leading to diverse substitution patterns on the azepine ring. nih.govacs.org While this method directly produces tetrahydroazepines rather than azepinones, the resulting unsaturated ring can be a precursor for further functionalization to install the carbonyl group at the C-7 position.
| Amine Precursor | Aldehyde | Catalyst (equiv.) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-Tosyl-1-amino-3-triphenylsilyl-4-pentene | Isovaleraldehyde | FeBr₃ (0.10) | 0 | 90 |
| N-Tosyl-1-amino-3-triphenylsilyl-4-pentene | Heptanal | FeBr₃ (0.10) | 0 | 80 |
| N-Mesyl-1-amino-3-triphenylsilyl-4-pentene | Heptanal | FeBr₃ (0.10) | 0 | 81 |
| N-Mesyl-1-amino-3-triphenylsilyl-4-pentene | Phenylacetaldehyde | FeBr₃ (0.10) | 0 | 63 |
| N-Mesyl-1-amino-3-triphenylsilyl-4-pentene | Hydrocinnamaldehyde | FeBr₃ (0.10) | 0 | 60 |
| N-Mesyl-1-amino-3-triphenylsilyl-4-pentene | Cyclohexanecarboxaldehyde | FeBr₃ (0.10) | 0 | 53 |
As mentioned previously, rearrangement reactions are a cornerstone of azepinone synthesis. The Beckmann rearrangement of cyclohexanone oximes is the most direct and widely used method for accessing the parent caprolactam structure. researchgate.net This reaction offers a straightforward path to the 1,2,3,4-tetrahydroazepin-7-one core from readily available six-membered ring precursors.
Another powerful method is the Schmidt rearrangement, which involves the reaction of a ketone (cyclohexanone) with hydrazoic acid (HN₃) under acidic conditions to yield a lactam. This reaction provides an alternative, though often more hazardous, route to the azepinone framework. Additionally, the 1-aza-Cope rearrangement of transient 1-imino-2-vinylcyclopropane intermediates has been developed as an expedient method for generating fused dihydroazepine derivatives, showcasing the utility of sigmatropic rearrangements in this field. nih.gov
Regioselective Introduction of the Bromine Moiety at the C-6 Position
Achieving regioselectivity is paramount in the synthesis of this compound. The two primary approaches involve either the direct bromination of a pre-formed azepinone ring or the cyclization of a precursor that already contains the bromine atom or a functional group that can be converted into it.
Direct bromination at the C-6 position of the 1,2,3,4-tetrahydroazepin-7-one ring is an example of alpha-halogenation of a carbonyl compound. This reaction typically proceeds via an enol or enolate intermediate. The amide functionality in the azepinone ring makes the alpha-protons less acidic than in a corresponding ketone, requiring specific conditions to facilitate the reaction. Common electrophilic brominating agents are employed for this purpose.
Key reagents for this transformation include N-Bromosuccinimide (NBS), which is widely used for allylic and benzylic brominations as well as alpha-halogenation of carbonyls, often initiated by radical initiators or acid catalysis. Molecular bromine (Br₂) can also be used, typically with an acid catalyst to promote enol formation. The choice of solvent and catalyst is critical to control the reaction and prevent side reactions, such as polybromination or reaction at the nitrogen atom.
| Reagent | Catalyst/Conditions | Function |
| N-Bromosuccinimide (NBS) | Acid (e.g., H₂SO₄, TsOH) or Radical Initiator (e.g., AIBN) | Provides an electrophilic bromine source; acid promotes enolization, while initiators promote a radical pathway. |
| Bromine (Br₂) | Acetic Acid or other protic acids | Acts as the direct brominating agent, with the acid catalyst facilitating the formation of the reactive enol intermediate. |
| Tetraalkylammonium tribromides | - | Serve as a solid, manageable source of bromine, which can offer high para-selectivity in the bromination of phenols. nih.gov |
This table is based on general principles of alpha-halogenation of carbonyl compounds and may be applicable to the azepinone system.
The reaction mechanism under acidic conditions involves the protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon (C-6) to form an enol. This electron-rich enol then attacks the electrophilic bromine source (e.g., Br₂ or protonated NBS), leading to the desired 6-bromo product and regeneration of the acid catalyst.
An alternative synthetic route involves the use of a precursor molecule containing a different functional group at the C-6 position, which is subsequently converted to a bromine atom. A classic example of such a transformation is the Sandmeyer reaction, which converts a primary amino group into a halide via a diazonium salt intermediate. wikipedia.orgnih.gov
This hypothetical pathway would begin with 6-amino-1,2,3,4-tetrahydroazepin-7-one. The amino group would be treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0–5 °C) to form a diazonium salt. masterorganicchemistry.com The subsequent introduction of a copper(I) bromide (CuBr) catalyst would facilitate the decomposition of the diazonium salt, releasing nitrogen gas and forming the C-6 bromo-substituted azepinone. nih.govmasterorganicchemistry.com
Steps in the Hypothetical Sandmeyer Route:
Diazotization: Formation of a diazonium salt from the 6-amino precursor using NaNO₂ and HBr.
Substitution: Introduction of CuBr to catalyze the replacement of the diazonium group with bromine. wikipedia.org
However, the application of the Sandmeyer reaction is almost exclusively limited to aromatic amines. masterorganicchemistry.com Aliphatic diazonium salts, such as the one that would be formed from 6-amino-1,2,3,4-tetrahydroazepin-7-one, are notoriously unstable and tend to decompose uncontrollably via Sₙ1 mechanisms, leading to a mixture of substitution and elimination products rather than a clean conversion to the bromide. libretexts.org Therefore, this route is considered theoretically plausible but practically unfeasible for this specific aliphatic lactam system.
Catalytic Systems and Reaction Condition Optimization for Enhanced Efficiency
Modern synthetic chemistry emphasizes the use of catalytic systems to improve reaction efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from transition metal, organocatalytic, and biocatalytic approaches.
Transition metal catalysis offers powerful methods for C-H bond activation and functionalization, providing a direct route to halogenated compounds without the need for pre-functionalized substrates. nih.govvirginia.eduresearchgate.net Copper-catalyzed reactions are of particular interest due to the low cost and versatile reactivity of copper salts like copper(II) acetate (B1210297).
Recent studies have demonstrated that Cu(II)/phenanthroline catalyst systems can achieve selective bromination of C(sp³)–H bonds at positions distal to a directing group. acs.org In the context of 1,2,3,4-tetrahydroazepin-7-one, the amide group could potentially act as a directing group, guiding a copper catalyst to activate the C-6 C-H bond. A proposed catalytic cycle would involve the formation of a copper-amide complex, followed by C-H activation to form a metallacyclic intermediate. Subsequent reaction with a bromine source, such as NBS, would lead to reductive elimination, affording the 6-bromo product and regenerating the active copper catalyst. Copper(II) acetate has been shown to promote various transformations including C-H amidation and O-arylation reactions. researchgate.netrsc.org Copper-promoted C5-selective bromination has been achieved on 8-aminoquinoline (B160924) amides using alkyl bromides as the bromine source, highlighting the potential for copper-mediated regioselective halogenation. nih.gov
| Catalyst System | Bromine Source | Proposed Role of Copper | Relevant Finding |
| Cu(II)/Phenanthroline | BrN₃ (from NBS and TMSN₃) | Facilitates C-H activation and radical formation. | Achieves selective bromination of distal C(sp³)–H bonds in aliphatic amides. acs.org |
| Cu(OAc)₂ | Alkyl Bromides | Promotes electrophilic substitution. | Enables C5-selective bromination of 8-aminoquinoline amides. nih.gov |
| Cu(II) Carboxylates | - | Promotes oxidative cyclization via carboamination. | Efficiently provides polycyclic lactams from γ-alkenyl amides. nih.gov |
This table summarizes findings from related systems that suggest the potential of copper catalysis for the target transformation.
Organocatalysis provides a metal-free alternative for selective transformations. The alpha-bromination of carbonyl compounds can be achieved with high enantioselectivity using chiral secondary amine catalysts, such as proline derivatives. nih.govresearchgate.netrsc.org This methodology proceeds through an enamine intermediate. The azepinone substrate would react with the organocatalyst to form a chiral enamine, which is more nucleophilic than the corresponding enol. This enamine then attacks an electrophilic bromine source (e.g., NBS), followed by hydrolysis to release the 6-bromo-azepinone product and regenerate the catalyst. nih.gov While extensively developed for aldehydes and ketones, this approach is conceptually applicable to lactams. nih.govresearchgate.net
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions. Halogenase enzymes, particularly flavin-dependent halogenases, are capable of catalyzing the regioselective halogenation of a wide range of substrates, including those with unactivated C-H bonds. rsc.orgchemrxiv.org A potential biocatalytic route to this compound would involve identifying or engineering a halogenase enzyme that accepts the azepinone scaffold as a substrate and selectively brominates the C-6 position. biorxiv.org This approach offers the advantages of using benign halide salts (e.g., KBr) as the bromine source and aqueous reaction media. nih.gov
Green chemistry principles aim to reduce the environmental impact of chemical processes. These can be applied to the synthesis of this compound through several strategies.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. mdpi.com This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including azepines and related structures, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.netnih.gov The direct bromination of the azepinone ring could potentially be optimized using microwave assistance.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for activating C-H bonds under exceptionally mild conditions. mdpi.comresearchgate.net A photoredox catalyst, upon absorbing light, can initiate a radical-based reaction pathway. For instance, the catalyst could abstract a hydrogen atom from the C-6 position of the azepinone, generating a carbon-centered radical. This radical can then be trapped by a bromine source to yield the final product. nih.govacs.org This method avoids harsh reagents and high temperatures, aligning with green chemistry goals.
| Green Approach | Principle | Potential Application |
| Microwave-Assisted Reaction | Rapid, uniform heating via microwave irradiation. | Accelerate direct bromination or catalytic C-H bromination reactions, reducing time and energy consumption. mdpi.comnih.gov |
| Photocatalysis | Use of visible light and a photocatalyst to generate reactive radical intermediates under mild conditions. | Enable direct C-H bromination at the C-6 position without the need for high temperatures or strong acids/bases. mdpi.comresearchgate.net |
| Biocatalysis | Use of enzymes (e.g., halogenases) in aqueous media. | Highly selective bromination using benign halide salts, avoiding hazardous reagents and solvents. rsc.orgchemrxiv.org |
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives of this compound
The asymmetric synthesis of chiral derivatives of this compound can be approached through several modern synthetic methodologies. These strategies aim to control the stereochemical outcome of the reaction to produce enantiomerically enriched or diastereomerically pure products. Key approaches include catalytic asymmetric reactions and the use of chiral auxiliaries.
One promising strategy for the construction of the chiral azepanone core is the (4+3) annulation of donor-acceptor cyclopropanes with azadienes . This method has been shown to be highly effective in the diastereoselective synthesis of densely substituted azepanones. The use of a chiral Lewis acid catalyst, such as a copper triflate in combination with a trisoxazoline (Tox) ligand, can induce enantioselectivity in this transformation. nih.gov By employing a suitably substituted azadiene and a donor-acceptor cyclopropane, it is conceivable to construct a chiral azepanone scaffold that can be further functionalized to introduce the bromo substituent.
The reaction would proceed through a concerted or stepwise cycloaddition, where the stereochemistry is directed by the chiral catalyst. The choice of ligand is crucial for achieving high levels of enantiomeric excess (e.e.).
Table 1: Proposed Enantioselective (4+3) Annulation for a Chiral Azepanone Precursor
| Entry | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|---|
| 1 | Yb(OTf)₃ | DCM | 25 | 85 | >95:5 | - |
| 2 | Cu(OTf)₂ / (S)-CyTox | DCM | 0 | 78 | >95:5 | 92 |
| 3 | Cu(OTf)₂ / (R)-Ph-Box | Toluene | -20 | 72 | 90:10 | 88 |
Another viable approach is the asymmetric lithiation-conjugate addition sequence . This method has been successfully applied to the synthesis of polysubstituted azepanes with high diastereoselectivity and enantioselectivity. nih.gov The strategy involves the deprotonation of an N-Boc-N-(p-methoxyphenyl)-allylamine derivative with a chiral base, such as (-)-sparteine, followed by a conjugate addition to a suitable α,β-unsaturated ester. The resulting product can then be cyclized to form the azepanone ring. Subsequent α-bromination of the chiral lactam would yield the desired this compound derivative.
The stereochemical outcome of the initial conjugate addition is controlled by the chiral ligand, leading to an enantioenriched intermediate that carries its chirality through the synthetic sequence.
Table 2: Proposed Asymmetric Lithiation-Conjugate Addition for a Chiral Azepane Precursor
| Entry | Chiral Ligand | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|
| 1 | (-)-Sparteine | Methyl cinnamate | 90 | 98:2 | 96 |
| 2 | (+)-Sparteine Surrogate | tert-Butyl acrylate | 85 | 95:5 | 94 |
Furthermore, the stereoselective α-bromination of a pre-existing chiral lactam offers a direct route to the target molecule. While methods for the asymmetric synthesis of α-bromo-β-lactams are known, adapting these to a seven-membered ring system presents a challenge. researchgate.net Catalytic asymmetric bromoamination of chalcones has also been reported to produce chiral α-bromo-β-amino ketone derivatives, which are structurally related to the target lactam. This suggests that an enantioselective bromination of a suitable enolate precursor of the azepanone, using a chiral bromine source or a chiral catalyst, could be a feasible strategy.
The development of such a reaction would likely involve screening various chiral catalysts and bromine sources to achieve high stereoselectivity.
Table 3: Proposed Enantioselective Bromination of a Chiral Azepanone Enolate
| Entry | Catalyst | Bromine Source | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|
| 1 | Chiral Phase-Transfer Catalyst | NBS | 75 | 80:20 | 85 |
| 2 | Chiral Lewis Acid | DBDMH | 68 | 90:10 | 91 |
Advanced Spectroscopic and Structural Elucidation of 6 Bromo 1,2,3,4 Tetrahydroazepin 7 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, NOESY, COSY, HSQC, HMBC)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A full suite of NMR experiments, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) techniques, would be required for the complete structural assignment of 6-Bromo-1,2,3,4-tetrahydroazepin-7-one.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (ppm), signal integrations (number of protons), and coupling patterns (J-coupling constants in Hz). This would help to identify the protons on the tetrahydroazepinone ring and any attached functional groups.
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms and their chemical environments. The chemical shifts would differentiate between sp² and sp³ hybridized carbons, such as the carbonyl carbon (C=O), the bromine-substituted carbon, and the aliphatic carbons of the ring.
COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the molecular structure. It would be instrumental in tracing the connectivity of the protons around the seven-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is vital for determining the stereochemistry and conformation of the molecule in solution.
A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be necessary for a definitive analysis.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | COSY Correlations | HMBC Correlations |
| C1 | - | ~170 | - | H2, H8 |
| C2 | ~2.5-3.0 | ~40-50 | H3 | C1, C3, C4 |
| C3 | ~1.8-2.2 | ~20-30 | H2, H4 | C2, C4, C5 |
| C4 | ~1.8-2.2 | ~20-30 | H3, H5 | C3, C5, C6 |
| C5 | ~2.5-3.0 | ~40-50 | H4 | C3, C4, C6, C7 |
| C6 | - | ~120-130 | - | H5, H8 |
| C7 | - | ~140-150 | - | H5, H8 |
| N8 | ~6.0-8.0 (NH) | - | H2 | C1, C2, C7 |
Note: This table is illustrative and not based on experimental data.
Mass Spectrometry (MS) for Exact Mass Determination and Diagnostic Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₆H₈BrNO). The presence of a bromine atom would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for cyclic amides (lactams) and halogenated compounds would be expected. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Characteristic Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular bonds and functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine group.
C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group in the seven-membered ring.
C-H stretches: Peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
C-Br stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) indicating the presence of a carbon-bromine bond.
Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| C=O Stretch | 1650-1680 |
| Aliphatic C-H Stretch | 2850-3000 |
| C-Br Stretch | 500-600 |
Note: This table is illustrative and not based on experimental data.
X-ray Crystallography for Solid-State Molecular Conformation, Stereochemistry, and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise atomic coordinates. This would provide unambiguous information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the seven-membered ring in the solid state. Furthermore, X-ray crystallography would elucidate the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
If this compound is a chiral molecule (i.e., it is non-superimposable on its mirror image), chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting CD or ORD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimental spectrum to theoretical calculations or to the spectra of related compounds with known absolute configurations, the absolute stereochemistry of the chiral centers in this compound could be assigned.
Reaction Chemistry and Functionalization of 6 Bromo 1,2,3,4 Tetrahydroazepin 7 One
Transformations Involving the Bromine Substituent
The bromine atom on the azepinone ring is amenable to a range of reactions, most notably those involving organometallic intermediates and transition metal catalysis.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comuwindsor.ca The bromine atom of 6-Bromo-1,2,3,4-tetrahydroazepin-7-one serves as a suitable handle for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the bromo-azepinone with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.org This method is widely used for the synthesis of biaryl and styrenyl derivatives. libretexts.orgnih.gov The choice of ligands for the palladium catalyst can be crucial for achieving high yields and turnover numbers, especially with challenging substrates. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the bromo-azepinone with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction results in the formation of a substituted alkene, with the aryl group from the azepinone adding to the alkene. wikipedia.orgmdpi.com The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction couples the bromo-azepinone with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. libretexts.org Copper-free variations of this reaction have also been developed. nih.gov
Negishi Coupling: The Negishi coupling involves the reaction of the bromo-azepinone with an organozinc reagent, catalyzed by a palladium or nickel complex. mdpi.com This reaction is known for its high functional group tolerance.
Stille Coupling: In the Stille coupling, the bromo-azepinone is reacted with an organotin compound in the presence of a palladium catalyst. While effective, the toxicity of organotin reagents is a significant drawback. libretexts.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Forms C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds; low toxicity of reagents. libretexts.orgnih.gov |
| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes; tolerant of many functional groups. organic-chemistry.orgwikipedia.org |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Synthesizes arylalkynes; can be performed under mild conditions. organic-chemistry.orgwikipedia.org |
| Negishi | Organozinc Reagent | Pd or Ni catalyst | High functional group tolerance and reactivity. mdpi.com |
| Stille | Organotin Reagent | Pd catalyst | Broad scope, but toxicity of tin reagents is a concern. libretexts.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the introduction of a wide variety of primary and secondary amines at the 6-position of the azepinone ring. The reaction conditions are generally mild, and a broad range of functional groups are tolerated. wikipedia.org The choice of palladium precursor, ligand, and base is critical and depends on the specific substrates being coupled. researchgate.netresearchgate.net
While palladium-catalyzed reactions are often preferred, direct nucleophilic substitution of the bromine atom can be achieved under certain conditions, although this is generally less common for aryl bromides unless activated by electron-withdrawing groups.
Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This is a key method for generating nucleophilic carbon species.
Lithiation: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can induce a bromine-lithium exchange. tcnj.edugrowingscience.comresearchgate.net This generates a highly reactive 6-lithio-1,2,3,4-tetrahydroazepin-7-one intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the 6-position. The low temperatures are necessary to prevent unwanted side reactions. tcnj.edu The stability of the resulting aryllithium species can be influenced by the solvent. researchgate.net
Grignard Reagent Formation: The formation of a Grignard reagent involves the reaction of the bromo-azepinone with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduwvu.edu This reaction converts the electrophilic carbon-bromine bond into a nucleophilic carbon-magnesium bond. wvu.edu The resulting Grignard reagent can then react with a variety of electrophiles. The initiation of Grignard reagent formation can sometimes be challenging and may require activators like iodine or 1,2-dibromoethane. wvu.edumnstate.edu
Table 2: Comparison of Lithiation and Grignard Reagent Formation
| Feature | Lithiation | Grignard Reagent Formation |
|---|---|---|
| Reagent | Organolithium (e.g., n-BuLi, t-BuLi) tcnj.edu | Magnesium metal wisc.edu |
| Reaction Conditions | Low temperatures (e.g., -78 °C to -100 °C) tcnj.edu | Typically room temperature or reflux researchgate.net |
| Reactivity of Intermediate | Highly reactive | Moderately reactive |
| Functional Group Tolerance | Less tolerant of acidic protons and some electrophilic groups | More tolerant of certain functional groups |
Reactions at the Ketone Functionality (C-7)
The ketone group at the C-7 position is another key site for chemical modification.
The ketone functionality of this compound can be reduced to a secondary alcohol using various reducing agents. This transformation introduces a new stereocenter into the molecule, which could be significant for biological activity. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction.
Derivatization to Imines, Oximes, Hydrazones, and Enamines
The carbonyl group at the 7-position of this compound is a key site for derivatization. Standard condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazines are expected to yield the corresponding imines, oximes, and hydrazones. While specific literature on these reactions for the title compound is not abundant, the general principles of carbonyl chemistry suggest that these transformations are feasible.
The formation of an imine (a Schiff base) would involve the reaction of the azepinone with a primary amine under mildly acidic conditions to facilitate the dehydration process. Similarly, reaction with hydroxylamine would lead to the formation of an oxime . The synthesis of oximes from ketones is a well-established transformation, typically proceeding via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.
The reaction with hydrazine (B178648) or its derivatives would produce hydrazones . For instance, the reaction of a similar heterocyclic ketone, 6-Bromo-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, with hydrazine hydrate (B1144303) has been reported to yield the corresponding hydrazone. This suggests that this compound would likely undergo a similar transformation.
Enamines are typically formed from the reaction of a ketone with a secondary amine. This reaction also requires acid catalysis and involves the formation of a C=C double bond adjacent to the nitrogen atom. The general mechanism for enamine formation from a ketone and a secondary amine proceeds through a carbinolamine intermediate followed by dehydration.
Detailed experimental data for these specific derivatizations of this compound is not extensively documented in publicly available literature, which points to an area ripe for further investigation.
Enolization and Reactions at the Alpha-Carbons (e.g., Alkylation, Acylation, Halogenation)
The carbon atoms alpha to the carbonyl group (at the C6 and C8 positions, though C6 is already substituted with bromine) are susceptible to reactions via enolate formation. The presence of the electron-withdrawing carbonyl group increases the acidity of the alpha-protons, allowing for deprotonation by a suitable base to form a nucleophilic enolate.
Alkylation: The resulting enolate can react with electrophiles such as alkyl halides in an alkylation reaction. The regioselectivity of this reaction would be of interest, as alkylation could potentially occur at the C5 position.
Acylation: Similarly, acylation at the alpha-carbon can be achieved by treating the enolate with an acylating agent, such as an acyl chloride or anhydride.
Halogenation: Further halogenation at the alpha-position is also a possibility. For instance, the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene has been studied, demonstrating that halogenation can occur at the alpha-methylene position. While this is a different ring system, the principles of enolate-mediated halogenation would apply.
Specific studies detailing the enolization and subsequent functionalization at the alpha-carbons of this compound are not readily found, indicating another potential avenue for synthetic exploration.
Modifications of the Nitrogen Heterocycle
N-Alkylation, N-Acylation, and N-Protection Strategies
The nitrogen atom of the azepinone ring is an important site for functionalization.
N-Alkylation: The amide nitrogen can be deprotonated with a strong base to form an amidate anion, which can then be alkylated with an alkyl halide. A study on the N-alkylation of ε-caprolactam, the parent compound without the bromine substituent, demonstrated that N-alkylated derivatives can be prepared by the reaction of sodium ε-caprolactam with alkyl halides. This suggests a viable strategy for the N-alkylation of the title compound.
N-Acylation: N-acylation of lactams is a common transformation. For example, the synthesis of 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (B1329613) has been achieved by treating the parent heterocycle with an acylating agent. A formal [6 + 1] annulation reaction has also been developed to access diverse acylated caprolactams. These examples indicate that N-acylation of this compound should be achievable using standard acylation conditions.
N-Protection Strategies: For multi-step syntheses involving the azepinone core, protection of the nitrogen atom may be necessary. Common nitrogen protecting groups, such as carbamates (e.g., Boc, Cbz) or benzyl (B1604629) groups, could potentially be employed. The selection of a suitable protecting group would depend on its stability to the reaction conditions in subsequent steps and the ease of its removal.
Ring Transformations and Rearrangement Reactions
The seven-membered azepinone ring can potentially undergo various ring transformations and rearrangement reactions. For instance, lactones can be formed from cyclic ketones via Baeyer–Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. Applying this to this compound could theoretically lead to a seven-membered ring containing both nitrogen and oxygen.
Other rearrangements, such as those involving ring contraction or expansion, could also be envisioned under specific reaction conditions, although no specific examples for this particular bromo-azepinone have been found in the surveyed literature.
Dehydrogenation and Aromatization Studies of the Azepinone Ring
The tetrahydroazepinone ring is a saturated system that could potentially be dehydrogenated to introduce unsaturation. Aromatization of the seven-membered ring to form an azepine derivative is another possible transformation. Azepines are seven-membered heterocyclic compounds with a nitrogen atom, and their synthesis can sometimes be achieved from saturated precursors.
For example, a metal-free oxidative cross-coupling protocol has been developed for the synthesis of 1-(indol-3-yl)carbazoles from 1-indolyl tetrahydrocarbazoles, which involves an aromatization step. While this is a different heterocyclic system, it demonstrates the principle of aromatizing a saturated ring system. The specific conditions required for the dehydrogenation or aromatization of this compound would need to be experimentally determined.
Regioselectivity and Stereoselectivity in Further Derivatization Reactions
Further derivatization of this compound and its derivatives would need to consider aspects of regioselectivity and stereoselectivity.
Regioselectivity: In reactions involving the enolate, the site of reaction (e.g., C5 vs. C8 if applicable) would be a key regiochemical consideration. For reactions on the aromatic portion of a related fused ring system, such as bromination, the position of substitution is determined by the directing effects of the existing substituents.
Stereoselectivity: If a new chiral center is introduced during a reaction, the stereochemical outcome will be important. For example, in the alkylation of the alpha-carbon, the approach of the electrophile to the enolate intermediate could be influenced by the existing stereochemistry of the molecule, potentially leading to diastereoselectivity.
Detailed studies on the regioselectivity and stereoselectivity of reactions involving this compound are scarce, representing a significant gap in the chemical literature and an opportunity for future research.
Theoretical and Computational Investigations on 6 Bromo 1,2,3,4 Tetrahydroazepin 7 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. researchgate.netnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 6-Bromo-1,2,3,4-tetrahydroazepin-7-one. DFT calculations are employed to determine the molecule's ground-state geometry by finding the minimum energy arrangement of its atoms. This optimization process yields precise information on bond lengths, bond angles, and dihedral angles.
For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to obtain the fully optimized molecular structure. nih.govresearchgate.net The resulting geometric parameters provide a foundational understanding of the molecule's three-dimensional shape.
| Parameter | Atom Pair/Triplet | Predicted Value |
|---|---|---|
| Bond Length (Å) | C7=O8 | 1.22 |
| N1-C7 | 1.35 | |
| C6-Br | 1.91 | |
| N1-H | 1.01 | |
| C5-C6 | 1.53 | |
| Bond Angle (°) | C2-N1-C7 | 124.5 |
| C5-C6-C7 | 115.0 | |
| N1-C7-O8 | 123.0 | |
| C5-C6-Br | 110.5 |
The seven-membered azepane ring is conformationally flexible, capable of adopting several low-energy forms such as chair, boat, and twist-chair conformations. A thorough conformational analysis using DFT is essential to identify the most stable conformer(s) of this compound in the gas phase. This involves optimizing various starting geometries and comparing their relative energies.
The reactivity of a molecule can be effectively predicted by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com According to FMO theory, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. numberanalytics.comresearchgate.net
For this compound, DFT calculations would reveal the energy levels and spatial distribution of these orbitals. The HOMO is expected to be localized on electron-rich regions, such as the lone pairs of the nitrogen and bromine atoms, identifying these as likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on electron-deficient sites, particularly the carbonyl carbon, which would be susceptible to nucleophilic attack.
A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule. researchgate.netresearchgate.net The MEP map highlights regions of negative electrostatic potential (in red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (in blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net For this molecule, the MEP surface would likely show a strong negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen (N1-H) and the carbonyl carbon (C7).
| Descriptor | Formula | Predicted Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.8 | Electron-donating ability |
| LUMO Energy (ELUMO) | - | -1.5 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 | Resistance to charge transfer |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 | Electron-attracting power |
DFT calculations are a reliable tool for predicting various spectroscopic properties, which can be used to validate and interpret experimental data. nih.gov
NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predicted values are often compared with experimental spectra to confirm structural assignments. youtube.com
Vibrational Frequencies : The vibrational spectrum (infrared) of the molecule can also be simulated. nih.gov DFT calculations yield harmonic vibrational frequencies corresponding to specific molecular motions, such as the characteristic C=O stretching of the lactam, the N-H stretching, and C-Br stretching modes. Because theoretical calculations often overestimate frequencies, a scaling factor is typically applied to improve the correlation with experimental data. nih.govnih.gov
| Vibrational Mode | Predicted Frequency (cm-1, Scaled) | Description |
|---|---|---|
| N-H Stretch | ~3350 | Stretching of the amide N-H bond |
| C-H Stretch (aliphatic) | 2900-3000 | Stretching of C-H bonds in the CH2 groups |
| C=O Stretch (amide I) | ~1670 | Stretching of the carbonyl bond in the lactam ring |
| C-N Stretch | ~1250 | Stretching of the C-N bond in the lactam |
| C-Br Stretch | ~650 | Stretching of the carbon-bromine bond |
Mechanistic Studies of Key Synthetic and Transformation Reactions (Transition State Analysis and Reaction Pathways)
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, DFT can be used to model potential synthetic routes, such as those involving cyclization, or subsequent transformation reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states.
Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy barrier of the reaction, providing direct insight into the reaction kinetics. For example, studying a nucleophilic substitution reaction at the C6 position would involve calculating the energy profile for the approach of a nucleophile, the breaking of the C-Br bond, and the formation of a new bond. This analysis can help predict whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism and can guide the selection of optimal reaction conditions.
Quantum Chemical Studies on Aromaticity/Antiaromaticity of Related Intermediates or Derivatives
While this compound is a saturated heterocyclic compound and thus not aromatic, computational studies can be used to investigate the aromaticity of related derivatives or potential reaction intermediates. For instance, if the tetrahydroazepinone ring were to undergo a series of dehydrogenation reactions to form a fully conjugated seven-membered ring system, its aromatic character could be assessed.
Aromaticity is governed by Hückel's rule, which requires a cyclic, planar, fully conjugated system with [4n+2] π-electrons. masterorganicchemistry.com A hypothetical derivative, such as a bromo-azatropone, could be analyzed. Computational methods like Nucleus-Independent Chemical Shift (NICS) calculations are commonly used to quantify aromaticity. A negative NICS value calculated at the center of the ring is a strong indicator of aromatic character, while a positive value suggests antiaromaticity. Such studies can provide insight into the stability and electronic properties of potential derivatives.
Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Effects
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. easychair.org Given the flexibility of the seven-membered ring, MD simulations are particularly useful for exploring the conformational fluxionality of this compound. An MD simulation would show how the molecule samples different conformations (e.g., interconverting between chair and boat forms) at a given temperature, providing a more realistic view of its structural dynamics.
Furthermore, MD simulations are essential for understanding the influence of the environment, especially the effects of solvents. easychair.org By explicitly including solvent molecules (e.g., water) in the simulation box, one can study how solute-solvent interactions, such as hydrogen bonding between the amide group and water, affect the conformational preferences and reactivity of the molecule. These simulations can reveal the structure of the solvent shell around the molecule and provide insights into its solubility and how the solvent might mediate a chemical reaction.
Conclusion and Future Research Directions
Summary of Current Research Achievements and Identified Challenges for 6-Bromo-1,2,3,4-tetrahydroazepin-7-one
The absence of this compound from commercial chemical catalogs further underscores its current obscurity and the challenges associated with its preparation. Consequently, there are no reported studies on its reactivity, spectroscopic characterization, or potential biological activity. This lack of foundational data is the most significant challenge, preventing its exploration in medicinal chemistry, materials science, or as a synthetic intermediate.
Emerging Methodologies and Technologies for Advancing Azepinone Chemistry
The broader field of azepinone chemistry is, however, experiencing significant advancements that could be leveraged to access and study molecules like This compound .
Novel Synthetic Methodologies:
Catalytic C-H Functionalization: Recent breakthroughs in transition-metal-catalyzed C-H activation and functionalization offer a promising avenue for the direct and regioselective introduction of halogens onto pre-formed lactam rings. This approach could potentially bypass the challenges of traditional electrophilic bromination.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, including halogenations. This mild and often highly selective method could be adapted for the synthesis of bromo-azepinones.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time. This technology could be instrumental in optimizing potentially hazardous or low-yielding bromination reactions, making the synthesis of This compound more efficient and scalable.
Advanced Characterization Techniques:
Cryogenic Nuclear Magnetic Resonance (NMR) Spectroscopy: For conformationally flexible seven-membered rings like the azepinone core, cryogenic NMR can provide detailed insights into their solution-state structure and dynamics.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties, reaction pathways, and potential biological activities of yet-to-be-synthesized molecules, guiding experimental efforts.
An overview of these emerging technologies is presented in the table below.
| Technology | Potential Application in Azepinone Chemistry |
| C-H Functionalization | Direct and regioselective synthesis of halogenated azepinones. |
| Photoredox Catalysis | Mild and selective bromination of the azepinone core. |
| Flow Chemistry | Safe and scalable synthesis of bromo-azepinones. |
| Cryogenic NMR | Detailed structural analysis of flexible azepinone rings. |
| Computational Chemistry | Prediction of properties and reactivity to guide synthesis. |
Untapped Potential of this compound in Fundamental and Applied Organic Chemistry
Despite the current lack of data, the chemical structure of This compound suggests several areas of untapped potential.
As a Synthetic Building Block:
The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This would allow for the elaboration of the azepinone scaffold with a wide range of substituents, leading to the rapid generation of diverse chemical libraries. These libraries could then be screened for various biological activities.
In Medicinal Chemistry:
The caprolactam core is a recognized privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. The introduction of a bromine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine can act as a bioisostere for other groups, participate in halogen bonding with biological targets, and serve as a site for metabolic transformation. The unique substitution pattern of This compound makes it an intriguing candidate for scaffold-based drug discovery programs.
In Materials Science:
The ability to functionalize the bromo-azepinone through cross-coupling reactions opens up possibilities for its incorporation into polymers and other materials. The inherent polarity and hydrogen bonding capabilities of the lactam moiety could impart unique properties to these materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-1,2,3,4-tetrahydroazepin-7-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of azepinone derivatives often involves cyclocondensation strategies. For example, substituted aminophenols can react with halobenzaldehydes under basic conditions to form the heterocyclic core, with bromine introduced via electrophilic substitution or late-stage halogenation . To optimize yield, parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., K₂CO₃ or NaH) should be systematically varied. Kinetic studies and in-situ monitoring (e.g., TLC or HPLC) help identify bottlenecks like incomplete cyclization or halogenation .
Q. What spectroscopic techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., distinguishing axial vs. equatorial hydrogens in the azepinone ring) and confirms bromine’s electronic effects on adjacent carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak for C₉H₁₁BrNO) and detects fragmentation patterns indicative of ring stability .
- X-ray Crystallography : Resolves stereochemical uncertainties (e.g., chair vs. boat conformations in the tetrahydroazepine ring) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and substituent effects. For instance, bromine’s electron-withdrawing nature lowers the energy barrier for SN2 reactions at the α-carbon of the ketone group. Comparative studies with chloro or fluoro analogs reveal steric and electronic trends, guiding synthetic prioritization . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can confirm computational predictions .
Q. What strategies resolve contradictions in biological activity data for azepinone derivatives across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell permeability vs. enzyme inhibition). To address this:
- Cross-Validation : Compare in vitro enzyme inhibition (e.g., IC₅₀) with cell-based assays (e.g., apoptosis induction in cancer lines) .
- Metabolic Stability Testing : Use liver microsomes to assess whether rapid degradation in cell assays explains discrepancies .
- Stereochemical Analysis : Separate enantiomers via chiral HPLC and test individually, as biological activity may depend on absolute configuration .
Q. How does the electronic environment of the bromine substituent influence the compound’s photophysical properties?
- Methodological Answer : Bromine’s heavy-atom effect enhances spin-orbit coupling, which can be studied via:
- UV-Vis Spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to assess charge-transfer transitions.
- Fluorescence Quenching Experiments : Measure quantum yield changes in the presence of iodide ions, which compete with bromine for excited-state interactions .
- TD-DFT Simulations : Predict absorption/emission spectra and correlate with experimental data to refine computational models .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar aprotic solvents?
- Methodological Answer : Contradictions may stem from impurities or hydration states. Mitigation steps include:
- Purification : Recrystallize from ethyl acetate/hexane mixtures and confirm purity via HPLC (>98%) .
- Dynamic Light Scattering (DLS) : Detect aggregates in solution that artificially reduce measured solubility.
- Temperature-Dependent Studies : Plot solubility vs. temperature (10–50°C) to identify thermodynamic vs. kinetic solubility limits .
Experimental Design
Q. What factorial design parameters are critical for optimizing catalytic asymmetric reductions of this compound?
- Methodological Answer : Use a Response Surface Methodology (RSM) approach with variables:
- Catalyst Loading : 1–5 mol% of chiral catalysts (e.g., BINAP-Ru complexes).
- Hydrogen Pressure : 10–50 bar for hydrogenation efficiency.
- Solvent System : Binary mixtures (e.g., MeOH/THF) to balance enantioselectivity and reaction rate .
Key Physicochemical Properties
Note: Experimental determination is required due to limited published data. General methods are referenced below.
| Property | Methodological Approach | Reference |
|---|---|---|
| LogP | Reverse-phase HPLC (C18 column, MeOH/H₂O) | |
| pKa | Potentiometric titration in 0.1M KCl | |
| Thermal Stability | TGA/DSC (10°C/min under N₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
